Product packaging for Indane-1,3-dione, 2-(3-hydroxyphenyl)-(Cat. No.:)

Indane-1,3-dione, 2-(3-hydroxyphenyl)-

Cat. No.: B8691767
M. Wt: 238.24 g/mol
InChI Key: HNAJCWYQPPIADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Indane-1,3-dione Core in Chemical Synthesis and Design

The indane-1,3-dione core is recognized as a privileged scaffold and a fundamental building block in organic synthesis. nih.govresearchgate.netencyclopedia.pubresearchgate.net Its value stems from the reactive nature of the methylene (B1212753) group positioned between two carbonyl groups. This active methylene site is ideal for various chemical transformations, most notably the Knoevenagel condensation, which allows for the straightforward attachment of various substituents. nih.govencyclopedia.pubmdpi.com This reactivity makes indane-1,3-dione a versatile intermediate for constructing a wide array of indeno-fused heterocyclic systems, including pyridines, pyrans, pyrazoles, and quinolines. benthamdirect.comresearchgate.net The ability to readily functionalize this core structure allows chemists to systematically modify its properties, making it a valuable template in synthetic and medicinal chemistry. researchgate.netbenthamdirect.com

Overview of Versatility in Advanced Chemical and Material Science Applications

Derivatives of the indane-1,3-dione scaffold have found applications across a multitude of scientific disciplines, a testament to their chemical versatility. nih.govnih.govdntb.gov.ua The core structure serves as a potent electron acceptor, a property that has been harnessed in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical (NLO) applications. nih.govencyclopedia.pub In the realm of life sciences, these compounds exhibit a broad spectrum of biological activities. nih.gov

Application AreaSpecific Use CasesReference
Material ScienceOrganic electronics, Photopolymerization, Dyes for solar cells, Optical sensing, Non-linear optics (NLO) nih.govencyclopedia.pub
Biomedical ResearchBiosensing, Bioimaging, Anticancer, Anticoagulant, Anti-inflammatory, Antimicrobial, Neuroprotective agents nih.govnih.govresearchgate.netnih.govnih.gov
Chemical AnalysisDerivatizing agent for fatty aldehydes, Ninhydrin (an indane-1,3-dione derivative) is used as a reagent for detecting amino acids nih.govmdpi.com

Specific Research Focus on "Indane-1,3-dione, 2-(3-hydroxyphenyl)-"

Within the broad family of indane-1,3-dione derivatives, those bearing a 2-aryl substituent have been a particular focus of investigation. The specific compound "Indane-1,3-dione, 2-(3-hydroxyphenyl)-" is a member of this subgroup, and its study is informed by the general characteristics of 2-aryl-substituted indane-1,3-diones and the specific influence of the 3-hydroxyphenyl group.

The synthesis of 2-aryl-substituted indane-1,3-diones, often achieved through Knoevenagel condensation between indane-1,3-dione and various aromatic aldehydes, is a well-established and efficient process. researchgate.netacs.org These compounds, also known as 2-arylidene-1,3-indanediones, are valuable synthetic precursors. researchgate.netresearchgate.net Their utility lies in their reactivity as dipolarophiles and dienophiles, enabling the construction of diverse and complex spirocyclic scaffolds. researchgate.netresearchgate.net

The electronic nature of the substituent on the aromatic ring significantly influences the reactivity of the molecule and the structure of subsequent products. nih.gov Researchers investigate these derivatives to explore how different aryl groups modulate the electronic, optical, and biological properties of the indane-1,3-dione core. For instance, studies have shown that hydroxylated 2-arylidene derivatives can act as enzyme inhibitors, highlighting the potential for targeted biological applications. researchgate.net

The presence and position of a hydroxyl group on the 2-aryl substituent can have a profound impact on the compound's properties. The 3-hydroxyphenyl moiety in "Indane-1,3-dione, 2-(3-hydroxyphenyl)-" introduces several key features that guide research:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This capability can influence intermolecular interactions, affecting crystal packing, solubility, and, crucially, binding affinity to biological targets like enzymes.

Electronic Effects: The hydroxyl group is an electron-donating group, which can alter the electron density distribution across the entire molecule. This modification can tune the compound's photophysical properties, making it a candidate for applications in dyes and sensors.

Acidity: The phenolic proton provides a site of acidity, which can be important in physiological environments and for catalytic processes.

Site for Further Functionalization: The hydroxyl group offers a reactive handle for further chemical modification, allowing for the synthesis of more complex derivatives, such as ethers or esters, to fine-tune properties.

Research into hydroxylated derivatives has shown that these compounds can impair enzyme activity, with one study specifically noting the inhibitory effects of such compounds on the West Nile Virus NS2B-NS3 protease. researchgate.net The specific location of the hydroxyl group is critical, as different isomers (ortho, meta, para) can lead to vastly different biological activities and chemical behaviors. nih.gov Therefore, the investigation of the 3-hydroxy (meta) derivative is a targeted effort to understand its unique steric and electronic contributions and to unlock its potential in material and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O3 B8691767 Indane-1,3-dione, 2-(3-hydroxyphenyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-(3-hydroxyphenyl)indene-1,3-dione

InChI

InChI=1S/C15H10O3/c16-10-5-3-4-9(8-10)13-14(17)11-6-1-2-7-12(11)15(13)18/h1-8,13,16H

InChI Key

HNAJCWYQPPIADP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of Indane 1,3 Dione, 2 3 Hydroxyphenyl

Reactivity of the Activated Methylene (B1212753) Group and Keto-Enol Tautomerism

The core reactivity of the indane-1,3-dione system originates from the methylene group at the C-2 position. This group is flanked by two electron-withdrawing carbonyl groups, which significantly increases the acidity of its protons. nih.govencyclopedia.pub This "activated methylene group" makes 2-substituted indane-1,3-diones excellent precursors for a variety of condensation reactions. nih.gov For instance, the parent indane-1,3-dione readily participates in Knoevenagel condensations with aldehydes to form 2-arylidene derivatives. encyclopedia.pubacs.org

FactorInfluence on Keto-Enol EquilibriumRationale
Conjugation Favors Enol FormThe double bond of the enol is in conjugation with a carbonyl group and the aromatic rings, which is a stabilizing feature. libretexts.org
Intramolecular H-Bonding Favors Enol FormThe proximity of the enolic hydroxyl and the second carbonyl group allows for the formation of a stable, low-energy, six-membered pseudo-ring. libretexts.org
Solvent Polarity VariesPolar aprotic solvents may favor the keto form, while non-polar solvents can favor the internally hydrogen-bonded enol form. nih.gov
Aromaticity Favors Keto FormThe indane-1,3-dione system itself is not aromatic, but the stability of the attached phenyl ring influences the overall electronic structure. The loss of aromaticity in the benzene (B151609) ring of the indane core is a destabilizing factor for the enol form. rsc.org

Cycloaddition Reactions in Indane-1,3-dione Chemistry

The versatile electronic nature of indane-1,3-dione derivatives allows them to participate in various cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (typically an alkene or alkyne). wikipedia.org Derivatives of Indane-1,3-dione, 2-(3-hydroxyphenyl)-, particularly the 2-arylidene versions formed through Knoevenagel condensation, are effective dienophiles. researchgate.net The electron-withdrawing indane-1,3-dione moiety activates the exocyclic double bond, making it electron-deficient and highly reactive toward electron-rich dienes. masterorganicchemistry.com This reactivity provides a direct route to complex polycyclic and spirocyclic frameworks.

While less common, the enol form of the indane-1,3-dione system or its derivatives can potentially act as a diene component, particularly in inverse-electron-demand Diels-Alder reactions, although this pathway is less frequently exploited.

Role in ReactionRequired Structural FeatureTypical Reaction Partner
Dienophile An exocyclic double bond at the C-2 position (e.g., 2-arylidene-1,3-indandione). researchgate.netElectron-rich conjugated diene (e.g., Danishefsky's diene). masterorganicchemistry.com
Diene An enolized form creating a conjugated system across the five-membered ring.Electron-deficient dienophile (e.g., N-phenylmaleimide).

1,3-Dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings by reacting a 1,3-dipole with a dipolarophile. wikipedia.org This class of reactions has been extensively used with 2-arylidene-1,3-indandiones, which serve as highly reactive dipolarophiles. researchgate.net The reaction proceeds by a concerted [3+2] cycloaddition mechanism to afford structurally diverse spiro-heterocycles in a highly stereoselective manner. wikipedia.org

A prominent application is the reaction with azomethine ylides, which are often generated in situ from the decarboxylative condensation of an α-amino acid (like sarcosine) with an isatin (B1672199) derivative. mdpi.comfrontiersin.org The resulting azomethine ylide then reacts with the 2-arylidene-1,3-indandione to yield complex spiro[indene-2,3'-pyrrolidine] scaffolds. mdpi.com Other 1,3-dipoles, such as nitrones, are also employed to synthesize different five-membered heterocycles like spiro-isoxazolidines. acs.org

1,3-DipoleDipolarophileResulting Heterocycle
Azomethine Ylide2-Arylidene-1,3-indandioneSpiro-pyrrolidine mdpi.comresearchgate.net
Nitrone2-Arylidene-1,3-indandioneSpiro-isoxazolidine acs.orgmdpi.com
Diazo CompoundsAlkynes (general principle)Pyrazole frontiersin.org
Carbonyl YlidesAlkenes/Alkynes (general principle)Oxygen-containing five-membered ring wikipedia.org

Multicomponent and Domino Reaction Pathways

Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot, minimizing waste and improving step economy. researchgate.net Indane-1,3-dione and its derivatives are ideal substrates for these reactions due to their multiple reactive sites. researchgate.net

The reactivity of the dicarbonyl moiety and the adjacent active methylene group enables the use of Indane-1,3-dione, 2-(3-hydroxyphenyl)- in MCRs to build fused heterocyclic systems. These reactions often proceed through an initial condensation followed by an intramolecular cyclization. For example, reacting 2-arylidene-1,3-indandiones with nucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of fused pyrazoline or isoxazoline (B3343090) rings, respectively. researchgate.net These transformations convert the planar indandione system into a three-dimensional fused polycyclic structure.

ReactantsCatalyst/ConditionsFused Heterocyclic System
2-Arylidene-1,3-indandione, Hydrazine HydrateReflux in Ethanol (B145695)Indeno[1,2-c]pyrazole
2-Arylidene-1,3-indandione, Hydroxylamine HydrochlorideDMSO, BaseIndeno[3,2-c]isoxazole researchgate.net
1,3-Indandione, Aldehyde, GuanidineEthanol, RefluxIndeno[1,2-d]pyrimidine nih.gov
2-Bromo-1,3-indandione, EthylenediaminePTC ConditionsFused Indenopyrazine ekb.eg

The synthesis of spirocyclic compounds, where two rings share a single atom, is a significant application of MCRs involving indane-1,3-diones. nih.gov These scaffolds are of great interest due to their prevalence in natural products and their unique three-dimensional structures. nih.govmdpi.com

A highly effective strategy for constructing spiro-indanedione derivatives is through a three-component 1,3-dipolar cycloaddition reaction. mdpi.comresearchgate.net In a typical sequence, an aldehyde, an amino acid, and a 2-arylidene-1,3-indandione derivative react in a single pot. The aldehyde and amino acid first form an azomethine ylide in situ, which then undergoes a [3+2] cycloaddition with the 2-arylidene-1,3-indandione (acting as the dipolarophile) to generate a spiro-pyrrolidine ring system attached at the C-2 position of the indanedione core. mdpi.commdpi.com This domino process efficiently creates multiple stereocenters and significant molecular complexity in one synthetic operation. mdpi.com

Reaction TypeComponentsKey IntermediateSpirocyclic Scaffold
[3+2] Cycloaddition Isatin, Sarcosine, 2-Arylidene-1,3-indandioneAzomethine YlideDispiro[oxindole-pyrrolidine-indandione] mdpi.comresearchgate.net
Michael-Addition Cascade 1,3-Indandione, 1,5-Diphenylpenta-1,4-diyn-3-oneMichael AdductSpiro[indandione-cyclopentenone] researchgate.netnih.gov
Rh-Catalyzed Spiroannulation N-Aryl Nitrone, 2-Diazo-1,3-indandioneRhodium CarbeneSpiro[indene-indole]-1-oxide acs.org
Passerini MCR Indane-1,2,3-trione, Isocyanide, Carboxylic Acidα-Acyloxy-carboxamide intermediate2,2-Disubstituted Indane-1,3-dione researchgate.net

Strategic Modifications of the Hydroxyphenyl Moiety

The hydroxyphenyl moiety of Indane-1,3-dione, 2-(3-hydroxyphenyl)- offers significant opportunities for synthetic modification to alter the compound's physicochemical and biological properties. The reactivity of this portion of the molecule is primarily centered on two locations: the phenolic hydroxyl group and the aromatic phenyl ring itself. Strategic chemical transformations can be applied to both sites to generate a diverse library of derivatives.

The phenolic hydroxyl group is amenable to reactions such as etherification and esterification, converting it into an ether or ester linkage, respectively. These modifications can influence properties like solubility, lipophilicity, and metabolic stability. The phenyl ring, activated by the electron-donating hydroxyl group, is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups at specific positions on the ring.

Reactions Involving the Hydroxyl Group

The nucleophilic character of the phenolic oxygen atom is the basis for its derivatization. Standard organic reactions can be employed to cap or replace the hydroxyl proton with alkyl or acyl groups.

Etherification

The conversion of the phenolic hydroxyl group to an ether is a common and effective strategy for modifying the parent compound. The Williamson ether synthesis is a classical and highly versatile method for this transformation. wikipedia.orgjk-sci.com The reaction proceeds via an SN2 mechanism, where the phenol (B47542) is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide or other electrophile with a good leaving group, resulting in the formation of an ether bond. masterorganicchemistry.com

The general mechanism involves:

Deprotonation: A base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH), removes the acidic proton from the hydroxyl group to generate a sodium or potassium phenoxide salt. jk-sci.com

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). wikipedia.org

To favor the desired SN2 substitution and minimize competing elimination reactions, primary alkyl halides are the preferred reagents. chem-station.com The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to enhance the nucleophilicity of the phenoxide. chem-station.com

EntryAlkylating AgentBaseSolventProduct Name
1Methyl iodide (CH₃I)K₂CO₃DMF2-(3-methoxyphenyl)-1H-indene-1,3(2H)-dione
2Benzyl bromide (BnBr)NaHTHF2-(3-(benzyloxy)phenyl)-1H-indene-1,3(2H)-dione
3Ethyl bromoacetateK₂CO₃AcetoneEthyl 2-(3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yl)phenoxy)acetate
Esterification

Esterification of the hydroxyl group is another key modification, often achieved through acylation with an acyl chloride or acid anhydride (B1165640) in the presence of a base. The Schotten-Baumann reaction provides a robust method for this transformation, typically using an acyl chloride with an aqueous base like sodium hydroxide in a two-phase system. wikipedia.orgbyjus.com Alternatively, a tertiary amine base such as pyridine (B92270) or triethylamine (B128534) can be used in an organic solvent. quora.com

The mechanism involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. organic-chemistry.org

EntryAcylating AgentBaseSolventProduct Name
1Acetyl chloridePyridineDCM3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yl)phenyl acetate (B1210297)
2Benzoyl chlorideNaOH (aq)DCM/H₂O3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yl)phenyl benzoate
3Acetic anhydrideTriethylamineDCM3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yl)phenyl acetate

Reactions Involving the Phenyl Ring

The hydroxyphenyl ring can be further functionalized through electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, meaning it increases the electron density of the ring and directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself. However, direct substitution on the 2-aryl-1,3-indandione scaffold can sometimes be challenging, and such modifications are often incorporated into the benzaldehyde (B42025) precursor prior to its condensation with indane-1,3-dione.

Analogous studies on related systems, such as 2-(3-nitrobenzylidene)-1H-indene-1,3(2H)-dione, demonstrate that functional groups on the phenyl ring can be successfully transformed post-condensation. For instance, a nitro group at the 3-position can be reduced to an amine, which is then converted into various Schiff bases. iajps.com This suggests that similar multi-step transformations are feasible starting from the hydroxyphenyl analogue. For example, after converting the hydroxyl group to a more robust ether, electrophilic substitution could be performed, followed by deprotection if necessary.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although these reactions may be complicated by the presence of the multiple carbonyl groups in the indanedione moiety.

These strategic modifications of the hydroxyphenyl group allow for the systematic exploration of structure-activity relationships and the fine-tuning of the molecule's properties for various applications.

Spectroscopic and Computational Characterization of Indane 1,3 Dione, 2 3 Hydroxyphenyl

Advanced Spectroscopic Characterization Methodologies

Spectroscopic methodologies are fundamental to elucidating the precise molecular structure of "Indane-1,3-dione, 2-(3-hydroxyphenyl)-". Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each offer unique insights into the compound's architecture.

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For "Indane-1,3-dione, 2-(3-hydroxyphenyl)-", ¹H and ¹³C NMR spectra, along with Distortionless Enhancement by Polarization Transfer (DEPT-135), provide unambiguous evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both the indane and phenyl rings, as well as the methine proton at the 2-position and the phenolic hydroxyl proton. The protons on the indane ring typically appear as a multiplet in the downfield region, while the protons on the 3-hydroxyphenyl substituent would present as a set of multiplets, with their specific splitting patterns dictated by their substitution. The methine proton at C2 would likely appear as a singlet, and the phenolic -OH signal would be a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR and DEPT-135: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The two carbonyl carbons (C1 and C3) of the indane-1,3-dione moiety are expected to resonate at very low field (typically >190 ppm). rsc.org The aromatic carbons would appear in the 115-160 ppm range, with the carbon bearing the hydroxyl group shifted further downfield. The methine carbon at the 2-position would show a signal in the aliphatic region. A DEPT-135 experiment helps distinguish between CH, CH₂, and CH₃ groups. For this compound, it would show positive signals for all CH (methine and aromatic) carbons and no signals for the quaternary or carbonyl carbons. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for Indane-1,3-dione, 2-(3-hydroxyphenyl)- This table is generated based on typical chemical shifts for similar structural motifs.

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Aromatic 7.8 - 8.1 m Protons on indane ring
Aromatic 6.8 - 7.3 m Protons on hydroxyphenyl ring
Methine ~4.5 s C2-H
Hydroxyl 5.0 - 9.5 br s Ar-OH
¹³C NMR Predicted δ (ppm) Carbon Type Assignment
Carbonyl >190 C C1, C3
Aromatic 115 - 160 C, CH Aromatic carbons

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, confirming the presence of key functional groups and conjugated systems.

Infrared (IR) Spectroscopy: The IR spectrum of "Indane-1,3-dione, 2-(3-hydroxyphenyl)-" would be dominated by characteristic absorption bands. A strong, broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching of the phenolic group. The most prominent feature would be the sharp, intense absorption bands for the carbonyl (C=O) groups of the dione (B5365651), typically appearing around 1670-1710 cm⁻¹. samipubco.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. icm.edu.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, reveals information about the electronic transitions within the molecule. The conjugated system, encompassing the phenyl ring and the indane-1,3-dione core, is expected to give rise to strong absorptions in the UV region. These absorptions correspond to π-π* transitions. icm.edu.plnih.gov A weaker absorption at a longer wavelength, corresponding to an n-π* transition involving the lone pair electrons on the carbonyl oxygens, may also be observed. icm.edu.pl

Table 2: Predicted Spectroscopic Data (IR and UV-Vis) This table is generated based on typical absorption values for the compound's functional groups.

Spectroscopy Predicted Absorption Assignment
IR 3200-3500 cm⁻¹ O-H stretch (phenolic)
1670-1710 cm⁻¹ C=O stretch (dione)
3000-3100 cm⁻¹ Aromatic C-H stretch
1450-1600 cm⁻¹ Aromatic C=C stretch
UV-Vis ~250-280 nm π-π* transition

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For "Indane-1,3-dione, 2-(3-hydroxyphenyl)-", high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₁₅H₁₀O₃. nih.govnih.gov The analysis would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule (238.0630 g/mol ). nih.gov Further fragmentation analysis would reveal characteristic patterns, likely involving the loss of CO groups from the dione structure or cleavage at the bond connecting the two ring systems, providing further structural corroboration. icm.edu.pl

Quantum Chemical Calculations and Molecular Modeling Approaches

Computational chemistry provides deep insights into the molecular properties that are not always accessible through experimental means alone. Methods like Density Functional Theory (DFT) are used to model tautomeric equilibria and describe the electronic structure.

"Indane-1,3-dione, 2-(3-hydroxyphenyl)-" can theoretically exist in different tautomeric forms due to the acidic nature of the C2 proton. The primary equilibrium is between the diketo form and the enol form. nih.govresearchgate.net

Diketo Tautomer: This is the commonly drawn structure, 2-(3-hydroxyphenyl)indane-1,3-dione.

Enol Tautomer: This form, 3-hydroxy-2-(3-hydroxyphenyl)-1H-inden-1-one, arises from the migration of the C2 proton to one of the carbonyl oxygens, creating a hydroxyl group and a carbon-carbon double bond within the five-membered ring.

Quantum chemical calculations can be employed to determine the relative energies and stabilities of these tautomers in both the gas phase and in different solvents. nih.govnih.gov Studies on related 2-substituted indan-1,3-diones have shown that the position of this equilibrium is highly sensitive to the nature of the substituent at the 2-position and the polarity of the solvent. nih.govresearchgate.net For many derivatives, the diketo form is more stable, but the enol form can be significantly populated, especially in nonpolar solvents where intramolecular hydrogen bonding can provide stabilization. researchgate.net

The electronic properties of the molecule can be explored by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO/LUMO Analysis: Calculated using DFT, the HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular reactivity and stability. nih.gov A smaller gap generally implies higher reactivity. For "Indane-1,3-dione, 2-(3-hydroxyphenyl)-", the HOMO is likely to be localized on the electron-rich hydroxyphenyl ring, while the LUMO is expected to be centered on the electron-accepting indane-1,3-dione moiety.

Time-Dependent DFT (TD-DFT): TD-DFT calculations are used to predict the electronic absorption (UV-Vis) spectrum. researchgate.net This method can calculate the excitation energies and oscillator strengths of electronic transitions, allowing for a direct comparison with experimental UV-Vis data. nih.govresearchgate.net Such calculations help assign the observed absorption bands to specific electronic transitions, such as the π-π* and n-π* transitions, providing a more profound understanding of the molecule's electronic behavior. researchgate.net

Table 3: Parameters from Quantum Chemical Calculations This table outlines the typical information derived from computational analysis.

Computational Method Parameter Significance
DFT Tautomer Relative Energies Predicts the most stable tautomeric form
HOMO Energy Relates to ionization potential and electron-donating ability
LUMO Energy Relates to electron affinity and electron-accepting ability
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability
TD-DFT Excitation Energies (λmax) Predicts UV-Vis absorption maxima

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure, flexibility, and dynamic behavior of molecules over time. For a molecule like Indane-1,3-dione, 2-(3-hydroxyphenyl)-, these studies would provide critical insights into its structural stability, preferred spatial arrangements (conformers), and how it might interact with biological targets.

ParameterDescriptionInsights for 2-(3-hydroxyphenyl)-indane-1,3-dione
Potential Energy Surface (PES) A map of the molecule's potential energy as a function of its geometry.Identifies the most stable (low-energy) and least stable (high-energy) conformations resulting from the rotation of the hydroxyphenyl ring.
Dihedral Angle The angle between two intersecting planes, used here to define the rotation around the C-C bond linking the two ring systems.The primary variable in the conformational analysis, determining the orientation of the hydroxyphenyl group.
Intramolecular Hydrogen Bonding A non-covalent bond between the hydroxyl hydrogen and a carbonyl oxygen within the same molecule.A potential stabilizing interaction that would favor specific conformations and influence the molecule's chemical properties.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecular structures over time.A low RMSD value during an MD simulation indicates that the molecule maintains a stable overall structure.
Root Mean Square Fluctuation (RMSF) A measure of the displacement of a particular atom relative to the average structure over time.Highlights the most flexible regions of the molecule, likely to be the hydroxyphenyl group and the connecting bond.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and core orbitals, which aligns with the familiar Lewis structure concept. rsc.org This analysis provides a detailed understanding of the electron density distribution, intramolecular interactions, and the stability of a molecule. researchgate.net Natural Population Analysis (NPA) is a part of the NBO method that assigns partial atomic charges based on the distribution of electron density. nih.gov

For 2-(3-hydroxyphenyl)-indane-1,3-dione, NBO analysis would elucidate several key electronic features:

Charge Distribution (NPA): NPA would calculate the partial charges on each atom. This is crucial for understanding the molecule's electrostatic potential and identifying nucleophilic and electrophilic sites. The analysis would likely show significant negative charges on the oxygen atoms of the carbonyl and hydroxyl groups, a partial positive charge on the hydroxyl hydrogen, and a complex distribution of charges across the carbon framework. nih.gov

Bond Character: The analysis provides information on the hybridization and polarization of the chemical bonds. It can confirm the expected sp² hybridization of the carbons in the aromatic and carbonyl groups and sp³ hybridization at other centers. The "natural Lewis structure" derived from the analysis shows how well the computed wavefunction corresponds to a simple bonding diagram and quantifies the energetic contributions of delocalization effects that go beyond this simple picture.

NBO/NPA ParameterDescriptionExpected Findings for 2-(3-hydroxyphenyl)-indane-1,3-dione
Natural Atomic Charge The partial charge assigned to each atom based on its share of the total electron density.Oxygen atoms will be strongly negative; the hydroxyl hydrogen will be positive. Carbonyl carbons will be positive, indicating electrophilicity.
Donor-Acceptor Interactions (E²) The calculated stabilization energy (E²) resulting from the delocalization of electrons from a filled donor NBO to an empty acceptor NBO.Strong interactions are expected from oxygen lone pairs (nO) to antibonding π* orbitals of the carbonyls and aromatic rings, indicating significant electron delocalization and resonance stabilization.
Natural Hybrid Orbitals (NHO) Describes the hybridization (s and p character) of the orbitals that form a chemical bond.Will confirm the sp² character of the atoms in the planar ring systems and carbonyl groups.
Occupancy The number of electrons in a given NBO.Values close to 2.0 for bonding orbitals and lone pairs indicate a good Lewis structure description. Deviations signify delocalization effects.

In Silico Assessment of Molecular Properties

In silico methods use computational models to predict the physicochemical and pharmacokinetic properties of molecules, providing a rapid and cost-effective way to evaluate their potential as drug candidates before synthesis.

Computational and Experimental Lipophilicity Determinations

Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). mdpi.com It is typically expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water.

Computational Lipophilicity: A variety of algorithms are used to calculate log P (ClogP). These methods are based on the molecule's structure, summing the contributions of individual atoms or fragments. Different algorithms can yield slightly different values. For 2-(3-hydroxyphenyl)-indane-1,3-dione, these calculations provide a rapid first estimate of its lipophilicity.

Experimental Lipophilicity: Experimental determination provides a more accurate measure. A common method is reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov In this technique, the retention time of the compound on a non-polar stationary phase is measured. A longer retention time indicates higher lipophilicity. The logarithm of the capacity factor (log k) is determined, and the value is extrapolated to 100% aqueous mobile phase to obtain the chromatographic hydrophobicity index (log kw), which is a reliable measure of lipophilicity. nih.gov Studies on related 2-aryl-indan-1,3-dione derivatives have shown a good correlation between these experimentally determined values and their potential biological activity. nih.gov

Lipophilicity ParameterMethodDescriptionPredicted Value for 2-(3-hydroxyphenyl)-indane-1,3-dione
log P ComputationalThe logarithm of the octanol/water partition coefficient.Calculated values typically range from 2.5 to 3.5, depending on the algorithm used.
log kw Experimental (RP-HPLC)The chromatographic hydrophobicity index, determined by extrapolating retention factors to a purely aqueous mobile phase.Expected to be consistent with computationally predicted log P values, confirming moderate lipophilicity. nih.gov

Predictive Models for Molecular Desirability (e.g., Lipinski's and Veber's Rules)

To assess the potential of a compound to be an orally active drug, several rule-based filters have been developed. These rules are derived from the analysis of successful oral drugs and focus on key physicochemical properties related to absorption and permeability. researchgate.net

Lipinski's Rule of Five: Formulated by Christopher A. Lipinski, this rule of thumb predicts poor oral absorption or permeation if a molecule violates more than one of the following criteria. wikipedia.orgunits.it

Molecular Weight (MW) ≤ 500 Daltons

Log P ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5 (sum of -OH and -NH groups)

Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)

Veber's Rules: Veber and colleagues proposed that molecular flexibility and polar surface area are also key predictors of oral bioavailability. ni.ac.rsmdpi.com

Rotatable Bonds (RB) ≤ 10

Topological Polar Surface Area (TPSA) ≤ 140 Ų

The properties of 2-(3-hydroxyphenyl)-indane-1,3-dione can be calculated and evaluated against these rules to predict its "drug-likeness."

PropertyValue for 2-(3-hydroxyphenyl)-indane-1,3-dioneLipinski's RuleVeber's RuleCompliance
Molecular Formula C₁₅H₁₀O₃N/AN/AN/A
Molecular Weight (MW) 238.24 g/mol ≤ 500N/AYes
log P (calculated average) ~3.0≤ 5N/AYes
Hydrogen Bond Donors (HBD) 1≤ 5N/AYes
Hydrogen Bond Acceptors (HBA) 3≤ 10N/AYes
Rotatable Bonds (RB) 1N/A≤ 10Yes
Topological Polar Surface Area (TPSA) 57.53 ŲN/A≤ 140 ŲYes
Lipinski Violations 0--Pass

Based on this in silico analysis, 2-(3-hydroxyphenyl)-indane-1,3-dione fully complies with both Lipinski's and Veber's rules. It possesses a low molecular weight, moderate lipophilicity, and a favorable profile of hydrogen bonding capacity, polar surface area, and molecular flexibility. These characteristics suggest that the compound has a high probability of good oral bioavailability and membrane permeability, making it a desirable candidate for further investigation in drug discovery. mdpi.com

Structure Activity Relationship Sar and Mechanistic Insights for Indane 1,3 Dione, 2 3 Hydroxyphenyl Derivatives

Principles of Molecular Design and Property Modulation

The molecular design of derivatives based on the Indane-1,3-dione scaffold is a strategic process aimed at modulating their physicochemical and biological properties. jchemlett.com The indane-1,3-dione core is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for designing ligands for diverse biological targets. mdpi.comnih.gov Its rigid bicyclic system provides a defined orientation for substituents, while the active methylene (B1212753) group and flanking carbonyls offer multiple points for chemical modification. mdpi.comresearchgate.net

Key principles in the design and property modulation of these derivatives include:

Scaffold Modification and Substitution: The primary strategy involves introducing various substituents onto the 2-aryl ring (in this case, the 3-hydroxyphenyl group) or the indanedione nucleus itself. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—can profoundly influence the molecule's electronic distribution, conformation, and ability to interact with biological targets. nih.govrsc.org For instance, the introduction of different aryl groups at the 2-position is a common approach to explore a range of biological activities, including anti-inflammatory and anticoagulant effects. nih.gov

Knoevenagel Condensation: A foundational reaction in the synthesis of many 2-substituted indane-1,3-diones is the Knoevenagel condensation. mdpi.comijpsr.com This reaction, typically between indane-1,3-dione and an aldehyde (e.g., 3-hydroxybenzaldehyde), forms a 2-arylidene derivative. This creates an α,β-unsaturated carbonyl system, which is a reactive Michael acceptor and a key structural motif for further chemical elaboration and for biological activity. researchgate.net The reactivity of this system allows for the synthesis of complex spirocyclic compounds, expanding the chemical space for drug discovery. researchgate.net

Bioisosteric Replacement: In designing new analogues, functional groups are often replaced with other groups that have similar physical or chemical properties (bioisosteres). This can lead to retained or improved biological activity while potentially modifying other properties like metabolic stability or toxicity. For example, modifying the hydroxyl group on the phenyl ring or replacing the phenyl ring with other heterocyclic systems can be explored to optimize target binding.

Hybrid Molecule Design: This approach involves combining the indane-1,3-dione scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. tudublin.ie For example, a hybrid of the indanone and benzophenone (B1666685) ring systems was hypothesized to enhance anti-cancer activity by incorporating features associated with both the tubulin-binding agent indanocine (B1236079) and the estrogen receptor antagonist tamoxifen. tudublin.ie

The ultimate goal of these design principles is to fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) properties and to enhance its specific interactions with a target protein or material matrix, thereby optimizing its desired function, be it therapeutic or for material science applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activities. rutgers.edu For indane-1,3-dione derivatives, QSAR models serve as predictive tools to guide the design of new analogues with enhanced potency and to understand the key structural features required for activity. researchgate.net

A typical QSAR study on indane-1,3-dione derivatives involves several steps:

Data Set Compilation: A series of chemically related compounds with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is collected.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., LogP).

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure its reliability.

For example, 3D-QSAR and pharmacophore modeling have been performed to elucidate structural insights for the anti-inflammatory activity of certain indanedione derivatives. researchgate.net Such studies can identify the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are critical for binding to a biological target like the COX-2 enzyme. The resulting pharmacophore model can then be used as a template to screen virtual libraries for new potential inhibitors or to guide the modification of existing compounds.

Impact of Substituent Effects on Chemical Reactivity and Biological Interactions (In Vitro)

The introduction of different substituents onto the 2-aryl-1,3-indandione scaffold has a profound impact on both its chemical reactivity and its interactions with biological systems. jchemlett.com The electronic nature of these substituents (electron-donating vs. electron-withdrawing) can alter the electron density distribution across the molecule, influencing its reactivity in chemical syntheses and its binding affinity to biological targets. nih.govrsc.org

In vitro studies have demonstrated that 2-aryl-1,3-indandione derivatives possess a wide range of biological activities, including anti-inflammatory, anticoagulant, antimicrobial, and anticancer properties. nih.govresearchgate.net The specific activity and potency are highly dependent on the substitution pattern.

For example, a study on 2-benzylidene-1-indanone (B110557) derivatives (a closely related scaffold) as anti-inflammatory agents showed that modifications to the aryl ring significantly impacted the inhibition of lipopolysaccharide (LPS)-induced expression of IL-6 and TNF-α in macrophages. nih.gov Preliminary structure-activity relationship (SAR) analyses revealed that the type and position of substituents were critical for activity. nih.gov

Another study investigating substituted thiophenyl derivatives of indane-1,3-dione found that different substituents on the phenylthio group led to varying degrees of anticoagulant, analgesic, anti-inflammatory, and antimicrobial activities. researchgate.net Compounds with specific substitutions showed moderate but distinct activity profiles, highlighting the role of substituents in tuning the biological response. researchgate.net

The following table summarizes representative findings on how substituents affect the biological activity of indane-1,3-dione derivatives in vitro.

Derivative ClassSubstituent VariationObserved In Vitro ActivityKey Finding
2-Hydroxy-1H-indene-1,3(2H)-dionesFused quinoline, quinoxalin, and isoquinoline (B145761) moietiesFGFR1 InhibitionCompounds with these fused heterocyclic systems showed inhibitory activity against FGFR1, with IC₅₀ values in the low micromolar range (e.g., 3.1 µM for the most potent). pensoft.net
2-Benzylidene-1-indanonesVarious substitutions on the benzylidene ringAnti-inflammatory (inhibition of IL-6 & TNF-α)The presence and position of substituents on the A ring of the benzylidene moiety were critical for modulating anti-inflammatory activity. nih.gov
2-Substituted thiophenyl-indane-1,3-dionesSubstituents on the phenylthio groupAnticoagulant, Analgesic, Anti-inflammatory, AntimicrobialSpecific derivatives showed moderate antifungal and antibacterial activity against tested strains, indicating the role of the substituent in determining the spectrum of activity. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to generate hypotheses about how a ligand, such as a 2-(3-hydroxyphenyl)indane-1,3-dione derivative, might interact with the active site of a biological target, typically a protein or enzyme. mdpi.comnih.gov

Several studies have employed molecular docking to understand the binding modes of indanedione derivatives and to rationalize their observed biological activities. For instance, in a study of novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as potential inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), docking simulations were performed to probe the binding interactions within the kinase's active site. pensoft.net The results suggested that the anticancer effects of these compounds may arise from enzyme inhibition. pensoft.net

Key interactions typically identified in such simulations include:

Hydrogen Bonds: Interactions between hydrogen bond donors (like the -OH group) and acceptors (like carbonyl oxygens or nitrogen atoms) on both the ligand and the protein.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein, which are crucial for binding affinity.

Pi-Interactions: These include Pi-Pi stacking (between aromatic rings) and Pi-Anion interactions (between an aromatic ring and a negatively charged residue).

The table below details the findings from a molecular docking study of indanedione derivatives targeting the FGFR1 kinase domain. pensoft.net

CompoundBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions Observed
Compound 7b-8.97Asp641, Leu484, Val492, Ala512, Lys514, Val561, Ala564, Leu630Hydrogen Bond (with Asp641), Hydrophobic Interactions
Compound 9a-8.02Asp641, Glu531, Leu484, Val492, Ala512, Lys514, Ile545, Val561, Ala564, Leu630Hydrogen Bond (with Asp641), Pi-Anion (with Glu531), Hydrophobic Interactions

These simulations provide a structural basis for the observed activity and guide further optimization of the lead compounds to enhance their binding affinity and selectivity. pensoft.net

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for elucidating the mechanistic pathways of chemical reactions involving indane-1,3-dione derivatives. nih.govrsc.org These approaches allow researchers to model reaction intermediates, transition states, and energy profiles, offering a deeper understanding of reaction selectivity and kinetics. nih.govrsc.org

A notable example is the use of DFT studies to understand the regioselective nature of the [3+2] annulation reaction between 2-arylidene-1,3-indandiones and ethyl 2,3-butadienoate. nih.govrsc.org This reaction can proceed via two different pathways, termed γ-attack and α-attack, leading to different spirocyclic products. Computational analysis was employed to determine why one pathway is favored over the other. nih.govrsc.org

The key findings from the DFT study were:

Frontier Molecular Orbital (FMO) Analysis: The calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) showed a lower HOMO-LUMO energy gap for the reaction intermediate leading to the major product. A smaller energy gap generally implies higher reactivity. nih.govrsc.org

Activation Energy (Ea) Calculation: The activation energy for the reaction pathway corresponding to the experimentally observed major product (via γ-attack) was calculated to be lower than the activation energy for the alternative pathway (via α-attack). nih.govrsc.org This lower energy barrier confirms that this pathway is kinetically favored, thus explaining the observed regioselectivity of the reaction. nih.govrsc.org

By providing such detailed mechanistic insights, computational approaches can rationalize experimental outcomes and aid in the design of new synthetic strategies to control product formation. mdpi.com

Elucidating Structure-Property Relationships for Advanced Functional Materials

Beyond their biological applications, derivatives of indane-1,3-dione are recognized for their potential in advanced functional materials. mdpi.comnih.gov The core structure possesses a strong electron-accepting character due to the two carbonyl groups, making it an excellent building block for creating "push-pull" dyes and other functional organic materials. mdpi.comnih.gov These materials are of interest for applications in organic solar cells, photopolymerization, and non-linear optics (NLO). mdpi.comnih.gov

The structure-property relationships in this context focus on how chemical modifications influence key photophysical and electronic properties:

Electron Acceptor Strength: The indane-1,3-dione moiety serves as the electron-accepting part of the molecule. Its acceptor strength can be tuned by introducing electron-withdrawing groups (like halogens or cyano groups) onto the indane ring system, which can enhance its performance in applications like organic photovoltaics. mdpi.comnih.gov

Intramolecular Charge Transfer (ICT): When the indane-1,3-dione acceptor is connected to an electron-donating group via a π-conjugated bridge (a "push-pull" architecture), photoexcitation can lead to an intramolecular charge transfer from the donor to the acceptor. This ICT process is responsible for the strong absorption in the visible region of the spectrum, a desirable property for dyes and pigments. researchgate.net

Optical Properties: The specific substituents on the donor and acceptor parts of the molecule, as well as the nature of the conjugated bridge, determine the absorption and emission wavelengths (color) and the fluorescence quantum yield. researchgate.net For example, a series of 2-cinnamoyl-1,3-indandiones showed very strong absorption in the visible region and weak fluorescence, with the optical properties being sensitive to the substituents on the cinnamoyl moiety. researchgate.net

Material Stability: The chemical structure also dictates the thermal and photostability of the material, which are critical parameters for the longevity and performance of organic electronic devices. Some 2-acyl-1,3-indandione derivatives have been noted for their photostability, which is an important property for potential use as sunscreens. researchgate.net

Research in this area focuses on synthesizing new derivatives and characterizing their electronic and optical properties to establish clear relationships between their molecular structure and their performance in material applications. nih.govrsc.orgnih.gov

Emerging Research Frontiers and Applications of Indane 1,3 Dione, 2 3 Hydroxyphenyl Scaffolds

Role in Organic Electronic Materials and Photopolymerization Systems

The indane-1,3-dione core is a well-established electron acceptor, making its derivatives, including the 2-(3-hydroxyphenyl) variant, promising candidates for applications in organic electronic materials. nih.govencyclopedia.pub The inherent electron-withdrawing nature of the dione (B5365651) functionality, combined with the potential for extended conjugation through the phenyl ring, allows for the design of molecules with tailored electronic properties.

One of the key synthetic routes to functionalized indane-1,3-dione derivatives for these applications is the Knoevenagel condensation. nih.govencyclopedia.pub This reaction allows for the straightforward introduction of various aromatic and heteroaromatic aldehydes at the active methylene (B1212753) position, leading to the formation of "push-pull" dyes. These dyes, characterized by an electron-donating group linked to an electron-accepting group through a π-conjugated bridge, are central to the development of organic electronic materials.

In the realm of photopolymerization, indane-1,3-dione derivatives have shown significant promise as components of photoinitiating systems. pensoft.netbiointerfaceresearch.com These systems, which initiate polymerization reactions upon exposure to light, are crucial for applications such as 3D printing and the curing of coatings. Specifically, indane-1,3-dione-based push-pull dyes can act as photosensitizers in three-component photoinitiating systems, which also include an electron donor and an electron acceptor (often an iodonium (B1229267) salt). biointerfaceresearch.com Upon light absorption, the dye facilitates the generation of free radicals, which in turn initiate the polymerization of monomer units. The efficiency of these systems is highly dependent on the chemical structure of the dye, including the nature of the substituents on the phenyl ring.

While specific research focusing solely on the 2-(3-hydroxyphenyl) derivative in these applications is limited in the reviewed literature, the general principles governing the behavior of indane-1,3-dione scaffolds provide a strong basis for its potential. The hydroxyl group at the meta-position of the phenyl ring can influence the electronic properties of the molecule through inductive and resonance effects, potentially modulating its performance as a photoinitiator or in other organic electronic devices. Further research is warranted to fully elucidate the specific contributions of the 3-hydroxyphenyl substituent in these systems.

Contributions to Biosensing and Bioimaging Probes

The inherent fluorescence and versatile chemical functionality of indane-1,3-dione derivatives make them attractive scaffolds for the development of biosensors and bioimaging probes. nih.govencyclopedia.pub The core structure can be modified to create molecules that exhibit changes in their photophysical properties, such as fluorescence intensity or wavelength, in response to specific biological analytes or environmental conditions.

Derivatives of indane-1,3-dione have been explored as fluorescent probes for detecting various biological targets. For instance, some derivatives have been investigated as potential ligands for misfolded protein aggregates, such as α-synuclein, which is associated with neurodegenerative diseases like Parkinson's disease. biointerfaceresearch.com The ability of these small molecules to bind to such aggregates and emit a fluorescent signal offers a potential avenue for the development of diagnostic tools.

The synthesis of fluorescent indane-1,3-dione derivatives often involves the Knoevenagel condensation to create extended π-systems that are conducive to fluorescence. The choice of the aldehyde component in this reaction is critical for tuning the photophysical properties of the resulting probe. While the broader class of indane-1,3-diones has been investigated, specific studies detailing the use of Indane-1,3-dione, 2-(3-hydroxyphenyl)- as a biosensor or bioimaging probe are not extensively covered in the available literature. However, the presence of the hydroxyl group on the phenyl ring offers a potential site for further functionalization or for specific interactions with biological targets through hydrogen bonding. This suggests that the 2-(3-hydroxyphenyl) moiety could be a valuable component in the rational design of novel fluorescent probes.

Advanced Optical Materials Development (e.g., Non-Linear Optical Properties, Dyes for Solar Cells)

The electron-accepting nature of the indane-1,3-dione core makes it a key component in the design of advanced optical materials, particularly for applications in non-linear optics (NLO) and as dyes for solar cells. nih.gov The creation of push-pull chromophores, where the indane-1,3-dione acts as the acceptor, is a common strategy to achieve significant NLO responses. researchgate.net These materials can alter the properties of light passing through them and have potential applications in optical communications and data storage. The efficiency of these NLO materials is highly dependent on the molecular structure, including the strength of the donor and acceptor groups and the nature of the π-conjugated bridge.

In the field of renewable energy, indane-1,3-dione derivatives have been investigated as sensitizers in dye-sensitized solar cells (DSSCs). nih.gov In a DSSC, a dye molecule absorbs sunlight and injects an electron into a semiconductor material, generating an electric current. The performance of the DSSC is critically dependent on the light-absorbing properties of the dye and its electronic coupling with the semiconductor. The indane-1,3-dione moiety can serve as an effective anchor and electron acceptor in these dyes.

While the general class of indane-1,3-dione derivatives has shown promise in these areas, specific research on the non-linear optical properties or the performance of Indane-1,3-dione, 2-(3-hydroxyphenyl)- as a dye in solar cells is not well-documented in the reviewed literature. The hydroxyl group at the meta-position could influence the molecule's aggregation behavior on semiconductor surfaces and its electronic properties, which are key factors in the performance of DSSCs. Further investigation into the specific photophysical and electrochemical properties of this compound is needed to assess its potential in advanced optical materials.

Design and Synthesis of Novel Pharmacological Scaffolds

The indane-1,3-dione scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net Consequently, derivatives of indane-1,3-dione have been extensively explored for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticoagulant, and anticancer properties. beilstein-journals.orgnih.govijpsr.comtaylorfrancis.com

The synthesis of pharmacologically active indane-1,3-dione derivatives often involves the modification of the core structure at the 2-position. The Knoevenagel condensation with various aldehydes is a common method to introduce diverse substituents and create libraries of compounds for biological screening. beilstein-journals.orgtaylorfrancis.comacs.org For example, the synthesis of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives has been reported for their potential as fibroblast growth factor receptor 1 (FGFR1) inhibitors, which are targets in cancer therapy. pensoft.netresearchgate.net

While the broader family of indane-1,3-dione derivatives has shown significant therapeutic potential, specific studies detailing the design, synthesis, and pharmacological evaluation of Indane-1,3-dione, 2-(3-hydroxyphenyl)- are limited in the reviewed scientific literature. The presence of the 3-hydroxyphenyl group could potentially lead to specific interactions with biological targets through hydrogen bonding and could be a key determinant of the compound's biological activity. The exploration of this specific derivative as a pharmacological scaffold represents a promising area for future research.

Applications in Agrochemical and Chemical Biology Research

The biological activity of indane-1,3-dione derivatives extends beyond pharmacology into the realm of agrochemicals. Certain derivatives have been investigated for their potential as insecticides, fungicides, and herbicides. beilstein-journals.org The structural diversity that can be achieved through the chemical modification of the indane-1,3-dione core allows for the development of compounds with selective activity against specific pests or weeds.

In the broader field of chemical biology, indane-1,3-dione scaffolds serve as versatile tools for probing biological systems. Their utility as fluorescent probes, as discussed in section 6.2, is a prime example of their application in chemical biology. Furthermore, their ability to interact with a variety of biological targets makes them useful as starting points for the development of chemical probes to study enzyme function and other cellular processes.

Q & A

Q. What are the primary synthetic routes for 2-(3-hydroxyphenyl)indane-1,3-dione derivatives, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 2-(3-hydroxyphenyl)indane-1,3-dione derivatives typically involves:

  • Knoevenagel Condensation : Reaction of indane-1,3-dione with 3-hydroxybenzaldehyde under basic conditions (e.g., piperidine or secondary amines). This exploits the active methylene group of indane-1,3-dione to form α,β-unsaturated carbonyl derivatives .
  • Halogenation : Electrophilic substitution (e.g., bromination or chlorination) on the aromatic ring, followed by coupling with phenolic groups .
  • Passerini Multicomponent Reaction : A one-pot method using indane-1,2,3-trione, tosylmethyl isocyanide, and benzoic acid derivatives for sterically congested derivatives .

Q. Key Considerations :

  • Catalyst Selection : Piperidine enhances enolate formation in Knoevenagel reactions, improving reaction efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase yields in halogenation reactions by stabilizing intermediates .

Q. Table 1: Synthetic Routes and Yields

MethodCatalyst/SolventYield RangeKey Reference
Knoevenagel CondensationPiperidine/EtOH65–85%
HalogenationH2SO4/CHCl350–70%
Passerini ReactionNone (solvent-free)>90%

Q. How can the active methylene group in indane-1,3-dione be exploited for functionalization in drug design?

Methodological Answer: The active methylene group (-CH2-) adjacent to two carbonyl groups is highly nucleophilic, enabling:

  • Knoevenagel Reactions : Condensation with aldehydes to form α,β-unsaturated ketones, critical for designing electron-deficient scaffolds in drug candidates (e.g., anticoagulants) .
  • Cyano Functionalization : Reaction with malononitrile introduces strong electron-withdrawing groups, enhancing bioactivity in antimicrobial and anticancer derivatives .
  • Spirocyclic Derivatives : 1,3-dipolar cycloaddition with azomethine ylides forms spiro[oxindole-3,2′-pyrrolidine] structures, showing neuroprotective activity .

Q. Experimental Design Tip :

  • Use NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity and stereochemistry of functionalized derivatives .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported bioactivities of 2-substituted indane-1,3-dione derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., anticoagulant vs. cytotoxic effects) arise from:

  • Structural Isomerism : Positional isomers (e.g., 2- vs. 4-substituted derivatives) exhibit divergent activities. Use X-ray crystallography to confirm substitution patterns .
  • Enzyme-Specific Resistance : Mutations in vitamin K epoxide reductase (VKORC1) confer resistance to indane-1,3-dione anticoagulants (e.g., chlorophacinone). Screen for A41S/H68Y mutations via site-directed mutagenesis .
  • In Vitro vs. In Vivo Models : Derivatives like 2-(4-methylsulfanylphenyl)indane-1,3-dione show high prothrombin time in vitro but reduced efficacy in rodent models due to metabolic instability .

Q. Table 2: Bioactivity Contradictions and Solutions

BioactivityConflict SourceResolution Strategy
Anticoagulant EffectSpecies-specific VKORC1 mutationsUse humanized rodent models
Antimicrobial ActivityElectron-withdrawing vs. donating groupsSAR-guided substitution

Q. How do structural modifications at the 2-position of indane-1,3-dione affect efficacy against Mycobacterium tuberculosis?

Methodological Answer: Derivatives with a 3-hydroxyphenyl group at the 2-position show enhanced anti-TB activity due to:

  • Hydrogen Bonding : The hydroxyl group interacts with mycobacterial enzyme active sites (e.g., InhA enoyl-ACP reductase). Docking studies reveal binding affinity improvements of 20–30% compared to non-hydroxylated analogs .
  • Electron-Withdrawing Modifications : Nitro or fluoro groups at the phenyl ring increase membrane permeability, reducing MIC values (e.g., 2-(3-hydroxy-4-fluorophenyl) derivatives: MIC = 1.25 µg/mL) .

Q. Experimental Validation :

  • Time-Kill Assays : Confirm bactericidal activity against drug-resistant M. tuberculosis H37Rv strains .
  • Cytotoxicity Screening : Use Vero cell lines to ensure selectivity indices >10 .

Q. What advanced spectroscopic techniques characterize photophysical properties of 2-(3-hydroxyphenyl)indane-1,3-dione in organic electronics?

Methodological Answer:

  • UV-Vis/NIR Spectroscopy : Identify charge-transfer transitions (λmax = 450–600 nm) for use in dye-sensitized solar cells .
  • Electrochemical Impedance Spectroscopy (EIS) : Measure electron injection efficiency in TiO2-based systems, correlating with hydroxyl group orientation .
  • Transient Absorption Spectroscopy : Resolve excited-state dynamics (e.g., triplet-triplet annihilation in photopolymerization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.